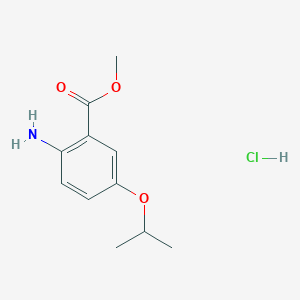
Fmoc-d-dab(dnp)-oh
描述
“Fmoc” stands for fluorenylmethyloxycarbonyl, a group commonly used in peptide synthesis. The Fmoc group is a protective group for amines, particularly in the synthesis of peptides . It’s removed under basic conditions, often using piperidine .
Synthesis Analysis
The Fmoc group can be added to amines using Fmoc-Cl or Fmoc-OSu in the presence of a base . The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent .Molecular Structure Analysis
The Fmoc group consists of a fluorene group (a three-ring aromatic system) attached to a carbamate functionality . The exact structure of “Fmoc-d-dab(dnp)-oh” would depend on the structure of the “d-dab(dnp)” part of the molecule.Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is typically removed (deprotected) under basic conditions before the next amino acid is added . This deprotection is usually done with 20% piperidine in DMF .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-d-dab(dnp)-oh” would depend on the exact structure of the molecule. In general, Fmoc-protected amino acids are solid and stable under acidic conditions but sensitive to bases .科学研究应用
肽合成和修饰
- Fmoc-Dab(Mtt)-OH是一种商业可获得的正交保护氨基酸建筑单元,在固相肽合成(SPPS)过程中显示出较低的偶联效率。该化合物在各种条件下会迅速发生内酰胺化反应,在肽合成中提出了挑战。可以使用另一种偶联试剂DEPBT进行完全合并,尽管它需要多次和无预孵育的方案。这凸显了在肽合成中选择适当的正交保护基的必要性 (Pak-Lun Lam, Yue Wu, & Ka‐Leung Wong, 2022)。
生物医学材料中的纳米技术
- 与Fmoc-d-dab(dnp)-oh相关的氟苯甲氧羰基(Fmoc)基团被用于肽和氨基酸基础的纳米技术。例如,装饰有Fmoc的自组装建筑单元已被用于抗菌和抗炎目的,显示出在开发生物医学材料方面的潜力。这些应用包括抑制细菌生长和生存能力,而不影响哺乳动物细胞系或材料的机械和光学性能 (L. Schnaider et al., 2019)。
水凝胶的形成和表征
- 类似于Fmoc-d-dab(dnp)-oh的N-末端Fmoc保护氨基酸已被证明能够形成高效、稳定和透明的水凝胶。这些水凝胶可用于稳定荧光少原子银纳米团簇,展示了Fmoc保护氨基酸在创造具有荧光和稳定性等独特性能的先进材料中的潜力 (Subhasish Roy & A. Banerjee, 2011)。
饱和突变
- 在寡核苷酸文库的背景下,9-氟苯甲氧羰基(Fmoc)已与其他保护基一起用于组装含有野生型和突变密码子的变体。这一应用展示了Fmoc在遗传工程和分子生物学中的潜力,特别是在饱和突变等技术中 (P. Gaytán等,2009)。
超分子凝胶和抗菌活性
- 基于Fmoc功能化氨基酸的超分子水凝胶,与Fmoc-d-dab(dnp)-oh相关,由于其生物相容性和可降解性而在生物医学领域中使用。研究已经调查了这类凝胶的抗菌活性,特别是当与胶体和离子银结合时,突显了它们在医疗应用中的潜力 (Alexandra Croitoriu et al., 2021)。
正交保护氨基酸的合成
- 已描述了从Fmoc-Asp/Glu开始合成正交保护的Fmoc-Dap/Dab的过程。这个过程涉及Curtius重排和水解等步骤,突显了Fmoc保护氨基酸在合成中的化学多样性和应用 (R. R. Rao, S. Tantry, & V. V. Babu, 2006)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2R)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWAVNNODKLBE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-dab(dnp)-oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




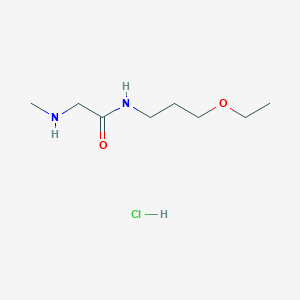
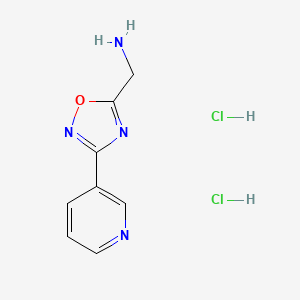

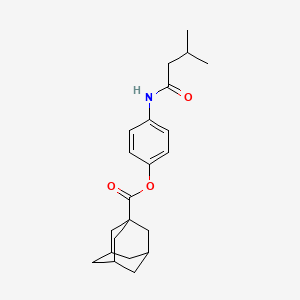


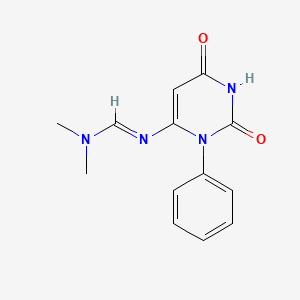
![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)



